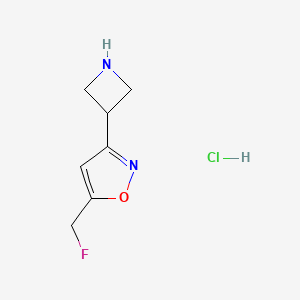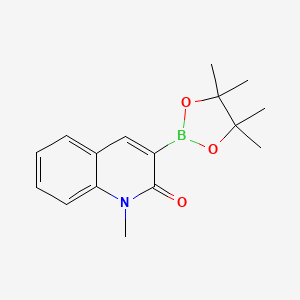
3-(Azetidin-3-yl)-5-(fluoromethyl)-1,2-oxazole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Azetidin-3-yl)-5-(fluoromethyl)-1,2-oxazole hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features an azetidine ring, a fluoromethyl group, and an oxazole ring, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: This method is efficient for synthesizing functionalized azetidines, although it has faced challenges that recent improvements have addressed .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Azetidin-3-yl)-5-(fluoromethyl)-1,2-oxazole hydrochloride can undergo various chemical reactions, including:
- Oxidation
- Reduction
- Substitution
Common Reagents and Conditions: Common reagents and conditions used in these reactions include:
- Oxidizing agents : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
- Reducing agents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
- Substitution reagents : Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction could produce azetidine derivatives.
Applications De Recherche Scientifique
3-(Azetidin-3-yl)-5-(fluoromethyl)-1,2-oxazole hydrochloride has several scientific research applications, including:
- Chemistry : Used in the synthesis of complex organic molecules and as a building block for various chemical reactions .
- Biology : Investigated for its potential as a bioactive compound in various biological assays .
- Medicine : Explored for its potential therapeutic properties, including antiviral activity .
- Industry : Utilized in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of 3-(Azetidin-3-yl)-5-(fluoromethyl)-1,2-oxazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- [3-(fluoromethyl)azetidin-3-yl]methanol hydrochloride
- tert-butyl N-[3-(fluoromethyl)azetidin-3-yl]carbamate hydrochloride
Uniqueness: 3-(Azetidin-3-yl)-5-(fluoromethyl)-1,2-oxazole hydrochloride stands out due to its combination of an azetidine ring, a fluoromethyl group, and an oxazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C7H10ClFN2O |
|---|---|
Poids moléculaire |
192.62 g/mol |
Nom IUPAC |
3-(azetidin-3-yl)-5-(fluoromethyl)-1,2-oxazole;hydrochloride |
InChI |
InChI=1S/C7H9FN2O.ClH/c8-2-6-1-7(10-11-6)5-3-9-4-5;/h1,5,9H,2-4H2;1H |
Clé InChI |
XFFJSMGQGSWCML-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)C2=NOC(=C2)CF.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-methyl-5-(propan-2-yl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B13460404.png)
amine](/img/structure/B13460408.png)
![[2-Amino-1,3,3-tris(hydroxymethyl)cyclobutyl]methanolhydrochloride](/img/structure/B13460415.png)

![Methyl 8-{[(tert-butoxy)carbonyl]amino}-5-thiaspiro[3.5]nonane-2-carboxylate](/img/structure/B13460423.png)

![trans-1-[(Benzyloxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid](/img/structure/B13460437.png)


